molecular formula C7H5BrClNO3 B13933122 5-Bromo-2-chloro-6-methoxynicotinic acid

5-Bromo-2-chloro-6-methoxynicotinic acid

Cat. No.: B13933122
M. Wt: 266.47 g/mol
InChI Key: KWWCOMPDPRANGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-chloro-6-methoxynicotinic acid: is an organic compound with the molecular formula C7H5BrClNO3. It is a derivative of nicotinic acid, featuring a bromine atom at the 5th position, a chlorine atom at the 2nd position, and a methoxy group at the 6th position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-chloro-6-methoxynicotinic acid typically involves the bromination of 2-chloro-6-methoxynicotinic acid. The brominating reagent can be selected from N-bromosuccinimide (NBS) or elemental bromine. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound may involve a multi-step process starting from readily available raw materials. The process includes nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization. This practical process is scalable and can be run successfully on a large scale with significant cost reduction .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-chloro-6-methoxynicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted nicotinic acid derivatives, which can be further utilized in the synthesis of complex organic molecules.

Scientific Research Applications

Chemistry: 5-Bromo-2-chloro-6-methoxynicotinic acid is used as a versatile building block in organic synthesis. Its unique combination of functional groups allows for diverse chemical transformations, making it valuable in the synthesis of heterocyclic compounds such as pyridines, pyrimidines, and imidazoles.

Biology and Medicine: Due to its structural similarity to nicotinic acid, this compound has been explored for its potential medicinal properties. Studies have investigated its activity as an inhibitor of enzymes involved in various disease processes, including histamine N-methyltransferase and fatty acid amide hydrolase.

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its role as an intermediate in the synthesis of therapeutic agents highlights its importance in drug development .

Mechanism of Action

The mechanism by which 5-Bromo-2-chloro-6-methoxynicotinic acid exerts its effects involves its interaction with specific molecular targets and pathways. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing the substrate from accessing the site and thereby inhibiting the enzyme’s activity. This inhibition can lead to a decrease in the production of certain metabolites, which may have therapeutic implications .

Comparison with Similar Compounds

  • 5-Bromo-2-methoxynicotinic acid
  • 2-Chloro-5-bromo-3-methoxypyridine
  • 6-Methoxy-2-chloronicotinic acid

Comparison: Compared to similar compounds, 5-Bromo-2-chloro-6-methoxynicotinic acid is unique due to the presence of both bromine and chlorine atoms along with a methoxy group on the pyridine ring. This unique combination of functional groups enhances its reactivity and versatility in chemical synthesis, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C7H5BrClNO3

Molecular Weight

266.47 g/mol

IUPAC Name

5-bromo-2-chloro-6-methoxypyridine-3-carboxylic acid

InChI

InChI=1S/C7H5BrClNO3/c1-13-6-4(8)2-3(7(11)12)5(9)10-6/h2H,1H3,(H,11,12)

InChI Key

KWWCOMPDPRANGP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=N1)Cl)C(=O)O)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.